Cas no 497061-23-1 (2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione)

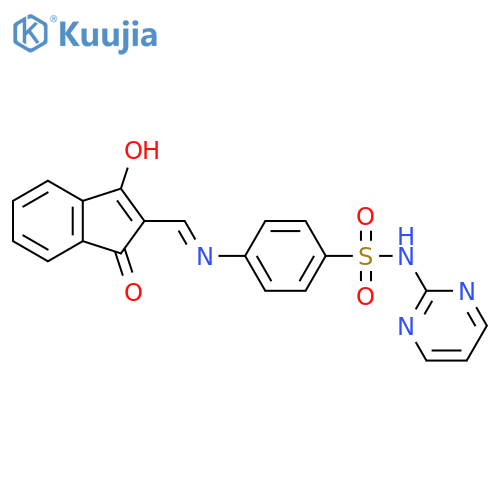

497061-23-1 structure

商品名:2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione

CAS番号:497061-23-1

MF:C20H14N4O4S

メガワット:406.414562702179

MDL:MFCD01567731

CID:5019824

2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 2-(((4-((PYRIMIDIN-2-YLAMINO)SULFONYL)PHENYL)AMINO)METHYLENE)INDANE-1,3-DIONE

- 4-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-N-(pyrimidin-2-yl)benzene-1-sulfonamide

- 2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione

-

- MDL: MFCD01567731

- インチ: 1S/C20H14N4O4S/c25-18-15-4-1-2-5-16(15)19(26)17(18)12-23-13-6-8-14(9-7-13)29(27,28)24-20-21-10-3-11-22-20/h1-12,25H,(H,21,22,24)/b23-12+

- InChIKey: BLTKQAFZQMYHCO-FSJBWODESA-N

- ほほえんだ: S(C1C=CC(=CC=1)/N=C/C1C(C2C=CC=CC=2C=1O)=O)(NC1N=CC=CN=1)(=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 775

- トポロジー分子極性表面積: 130

- 疎水性パラメータ計算基準値(XlogP): 1.9

2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB163203-10 g |

2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione |

497061-23-1 | 10g |

€482.50 | 2023-05-08 | ||

| abcr | AB163203-5 g |

2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione |

497061-23-1 | 5g |

€377.50 | 2023-05-08 | ||

| abcr | AB163203-1 g |

2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione |

497061-23-1 | 1g |

€211.30 | 2023-05-08 | ||

| abcr | AB163203-10g |

2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione; . |

497061-23-1 | 10g |

€482.50 | 2024-06-10 | ||

| abcr | AB163203-5g |

2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione; . |

497061-23-1 | 5g |

€377.50 | 2024-06-10 | ||

| abcr | AB163203-1g |

2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione; . |

497061-23-1 | 1g |

€211.30 | 2024-06-10 |

2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

497061-23-1 (2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione) 関連製品

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:497061-23-1)2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione

清らかである:99%/99%

はかる:5g/10g

価格 ($):224.0/286.0